molecular formula C22H25NO3 B6664482 2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid

2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid

Cat. No.: B6664482
M. Wt: 351.4 g/mol
InChI Key: ZXQHGRGXERJHMB-UHFFFAOYSA-N
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Description

2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Substitution Reactions: Introduction of the 2-methyl and 4-(2-methylphenyl) groups onto the pyrrolidine ring.

    Coupling with Benzoic Acid: The final step involves coupling the substituted pyrrolidine with a benzoic acid derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid analogs: Compounds with similar structures but different substituents.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but with different functional groups.

    Benzoic acid derivatives: Compounds with the benzoic acid moiety but different substituents on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-15-7-3-5-9-19(15)18-13-16(2)23(14-18)21(24)12-11-17-8-4-6-10-20(17)22(25)26/h3-10,16,18H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQHGRGXERJHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)CCC2=CC=CC=C2C(=O)O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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